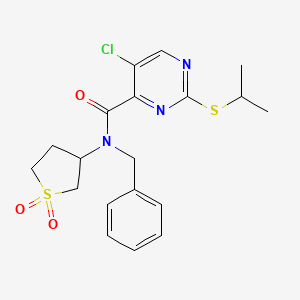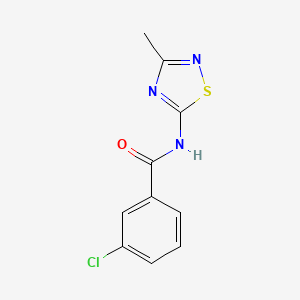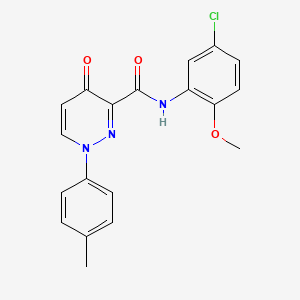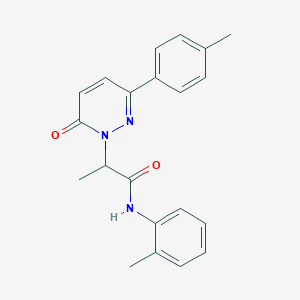
N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「N-ベンジル-5-クロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミド」は、ピリミジン誘導体のクラスに属する合成有機化合物です。
2. 製法
合成ルートと反応条件
「N-ベンジル-5-クロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミド」の合成は、通常、複数段階の有機反応を伴います。一般的な合成ルートには、次のようなものがあります。
ピリミジンコアの形成: 適切なピリミジン前駆体から始めて、チオニルクロリドなどの試薬を使用して塩素化を行うことができます。
スルファニル基の導入: プロパン-2-イルスルファニル基は、求核置換反応によって導入できます。
ベンジル基の付加: ベンジル化は、塩基の存在下でベンジルハライドを使用して行うことができます。
カルボキサミドの形成: カルボキサミド基は、カルボン酸とアミンを使用してアミドカップリング反応によって導入できます。
工業的生産方法
工業的生産方法では、高収率と純度を確保するために、上記の合成ルートを最適化する必要があります。これには、連続フローリアクター、高度な精製技術、厳格な品質管理対策の使用が含まれる場合があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成する可能性があります。
還元: 還元反応は、カルボキサミド基を標的にし、アミンに変換できます。
置換: ピリミジン環上のクロロ基は、求核置換反応の部位になる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬。
還元: 水素化リチウムアルミニウムや触媒的還元などの試薬。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: さまざまな置換ピリミジン誘導体。
4. 科学研究への応用
医薬品化学: 特定の酵素や受容体を標的にした新薬開発のリード化合物として。
生物学的研究: 細胞プロセスや経路への影響を調査するために。
工業化学: より複雑な分子の合成における中間体として。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, chlorination can be achieved using reagents like thionyl chloride.
Introduction of the Sulfanyl Group: The propan-2-ylsulfanyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Formation of the Carboxamide: The carboxamide group can be introduced through amide coupling reactions using carboxylic acids and amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The chloro group on the pyrimidine ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes and pathways.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
作用機序
作用機序は、特定の生物学的標的に依存します。たとえば、化合物が酵素阻害剤として作用する場合、酵素の活性部位に結合して基質の結合とそれに続く触媒活性を阻害する可能性があります。関与する分子標的と経路は、生化学的アッセイと分子ドッキング研究によって特定されます。
6. 類似の化合物との比較
類似の化合物
- N-ベンジル-5-クロロ-2-(プロパン-2-イルスルファニル)ピリミジン-4-カルボキサミド
- N-ベンジル-5-クロロ-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)ピリミジン-4-カルボキサミド
独自性
プロパン-2-イルスルファニル基と1,1-ジオキシドテトラヒドロチオフェン-3-イル基の両方が同じ分子に存在することは、特定の生物学的標的に対する結合親和性や選択性の向上など、独自の生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
- N-benzyl-5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
- N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide
Uniqueness
The presence of both the propan-2-ylsulfanyl and the 1,1-dioxidotetrahydrothiophen-3-yl groups in the same molecule may confer unique biological properties, such as enhanced binding affinity or selectivity for certain biological targets.
特性
分子式 |
C19H22ClN3O3S2 |
|---|---|
分子量 |
440.0 g/mol |
IUPAC名 |
N-benzyl-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H22ClN3O3S2/c1-13(2)27-19-21-10-16(20)17(22-19)18(24)23(11-14-6-4-3-5-7-14)15-8-9-28(25,26)12-15/h3-7,10,13,15H,8-9,11-12H2,1-2H3 |
InChIキー |
PMEZHLJISOKRMH-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11374663.png)

![2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11374673.png)
![6-(2-Ethoxyphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11374679.png)


![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B11374689.png)
![Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11374696.png)
![N-(Adamantan-1-YL)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B11374725.png)
![N-(2-chlorophenyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11374730.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11374735.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B11374738.png)
![2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11374746.png)

